[6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone
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Overview
Description
[6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE: is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a thienylmethyl piperazino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE typically involves multiple steps. One common method starts with the preparation of the pyrazolo[3,4-b]pyridine core. This can be achieved through the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate . The resulting intermediate undergoes further cyclization and functionalization to introduce the methoxyphenyl and thienylmethyl piperazino groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the various steps of the synthetic route. The industrial production process is designed to be scalable and cost-effective, making it feasible for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
[6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, [6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE has shown potential as a bioactive molecule. It is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been evaluated for its antiproliferative activity against cancer cell lines . The compound’s ability to induce cell death and inhibit cell proliferation makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials with specific properties. Its unique structure allows for the creation of materials with enhanced stability, conductivity, or other desirable characteristics.
Mechanism of Action
The mechanism of action of [6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to downstream effects such as the induction of apoptosis or the inhibition of cell proliferation . The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar Compounds
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a similar pyrazolo[3,4-b]pyridine core and have been studied for their antiproliferative activity.
Quinolinyl-pyrazoles: These compounds also contain a pyrazole ring and have shown pharmacological activity in various studies.
Uniqueness
The uniqueness of [6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE lies in its specific combination of functional groups. The presence of the methoxyphenyl and thienylmethyl piperazino groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H25N5O2S |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
[6-(4-methoxyphenyl)-1-methylpyrazolo[3,4-b]pyridin-4-yl]-[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H25N5O2S/c1-27-23-21(15-25-27)20(14-22(26-23)17-5-7-18(31-2)8-6-17)24(30)29-11-9-28(10-12-29)16-19-4-3-13-32-19/h3-8,13-15H,9-12,16H2,1-2H3 |
InChI Key |
YYVQPNYMKKERPK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCN(CC4)CC5=CC=CS5 |
Origin of Product |
United States |
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